molecular formula C18H15N3O3 B3250158 Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate CAS No. 200940-27-8

Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate

Cat. No.: B3250158
CAS No.: 200940-27-8
M. Wt: 321.3 g/mol
InChI Key: DJBRKCSWAPCYCC-UHFFFAOYSA-N
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Description

Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate is a synthetic carbamate derivative featuring two pyridine rings connected via an ether linkage. The 3-pyridinyl group is substituted with a methyl group, while the 6-position of the second pyridine is functionalized with a phenyl carbamate ester. The compound’s ether linkage may confer conformational rigidity, influencing its binding affinity to biological targets.

Properties

IUPAC Name

phenyl N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-16(8-5-11-19-13)24-17-10-9-14(12-20-17)21-18(22)23-15-6-3-2-4-7-15/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBRKCSWAPCYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146594
Record name Carbamic acid, [6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200940-27-8
Record name Carbamic acid, [6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200940-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an essential intermediate in synthesizing more complex molecules.
  • Ligand in Coordination Chemistry : Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving pyridine derivatives. For instance, it has been studied for its effects on TRPV1 receptors, which are involved in pain signaling pathways .
  • Receptor Modulation : The compound's ability to modulate receptor activity suggests potential therapeutic applications in pain management and inflammation reduction.

Medicine

  • Therapeutic Effects : Investigations have shown that Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate may possess anti-inflammatory and anticancer properties. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis .
  • Potential HDL Cholesterol Stimulant : Similar pyridine derivatives have been identified as agents that can stimulate HDL cholesterol levels, offering therapeutic avenues for cardiovascular diseases .

Case Studies

  • TRPV1 Antagonism Study : A study explored the efficacy of pyridine derivatives as TRPV1 antagonists. It was found that modifications in the structure significantly impacted their potency against capsaicin-induced pain models .
  • Anti-inflammatory Properties : Research on similar compounds demonstrated their ability to reduce inflammation markers in vivo, suggesting that this compound could exhibit similar effects .

Mechanism of Action

The mechanism of action of Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyridine-based carbamates and related derivatives from literature and commercial catalogs. Key structural features, physicochemical properties, and functional group implications are highlighted.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Carbamates
Compound Name Carbamate Group Pyridine Substituents Molecular Weight Notable Features References
Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate Phenyl 2-Methylpyridin-3-yloxy, carbamate ~350 (estimated) Ether linkage, phenyl carbamate N/A
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Benzyl Fluoro, tetrazole, pyridinyl 404.41 Fluorine, tetrazole bioisostere
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate Ethyl Fluoro, iodo ~315 (estimated) Halogens (F, I), smaller ester
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate tert-Butyl Dimethoxy, methyl ~310 (estimated) Methoxy groups, bulky carbamate
Key Observations:

Carbamate Ester Groups: The phenyl carbamate in the target compound offers steric bulk compared to ethyl () or benzyl () esters. Phenyl groups may enhance hydrolytic stability due to reduced electrophilicity at the carbonyl carbon .

Pyridine Substituents :

  • The 2-methylpyridin-3-yloxy group in the target compound introduces an ether linkage, which may restrict rotational freedom compared to direct C–C bonds in analogs like tetrazole-containing derivatives ().
  • Halogenated derivatives (e.g., fluoro and iodo in ) could serve as synthetic intermediates for cross-coupling reactions or influence lipophilicity (logP).

Physicochemical Properties

  • Molecular Weight : The target compound (~350 g/mol) falls within the range of typical drug-like molecules, similar to the benzyl derivative (404.41 g/mol, ).
  • Lipophilicity : The phenyl carbamate and methylpyridine groups likely increase logP compared to ethyl carbamates () but reduce it relative to tert-butyl analogs ().
  • Stability : Phenyl carbamates are less prone to hydrolysis than ethyl or benzyl esters due to reduced electrophilicity and steric protection of the carbonyl group.

Biological Activity

Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate, a compound with the molecular formula C18H15N3O3, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a phenyl group, a pyridine ring, and a carbamate moiety. These structural components contribute to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC18H15N3O3
Molecular Weight321.33 g/mol
CAS Number200940-27-8
SolubilitySoluble in organic solvents

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular signaling pathways.
  • Cellular Pathways : The modulation of signaling pathways can lead to effects on cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Recent studies have indicated that phenyl carbamates exhibit significant anticancer activity. For instance, a study demonstrated that related pyridine derivatives showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) indicates that modifications in the pyridine ring can enhance binding affinity to cancer-related targets .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of phenyl carbamates on cancer cell lines.
    • Findings : The compound demonstrated IC50 values comparable to established chemotherapeutics in vitro, showing promise as a potential anticancer agent .
  • Anti-inflammatory Research :
    • Objective : Assess the impact of the compound on inflammation markers.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed in treated models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with other phenyl carbamates highlights the unique properties of this compound:

Compound Biological Activity Unique Features
Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-2-yl)carbamateModerate anticancer activityDifferent substitution pattern
Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-4-yl)carbamateLow anti-inflammatory effectsVariability in receptor binding affinity
Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-5-yl)carbamateMinimal biological activityLess favorable structural interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate
Reactant of Route 2
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Phenyl (6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)carbamate

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